molecular formula C12H20ClNO3 B1201431 N-Methylmescaline CAS No. 4838-96-4

N-Methylmescaline

Cat. No. B1201431
CAS RN: 4838-96-4
M. Wt: 261.74 g/mol
InChI Key: QHBQZCHOXCFQGY-UHFFFAOYSA-N
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Patent
US06313153B1

Procedure details

A solution of the crude oil of 3,4,5-trimethoxy-phenethylamine in tetrahydrofuran (30 ml) was added to a mixed acid anhydride of acetic acid and formic acid, which had been synthesized by adding 98% formic acid (6.2 ml) to acetic anhydride (12.5 ml) under ice-cooling and reacting at 60° C. for 3 hours, under room temperature and stirred for 17 hours. The reaction mixture was concentrated under reduced pressure and tetrahydrofuran (40 ml) and borane-methyl sulfide complex (12 ml) were added to the residue under ice-cooling and stirring. The reaction mixture was heated and refluxed for 17 hours. After the reaction mixture was cooled, methanol was added to stop the reaction and concentrated under reduced pressure. A hydrogen chloride-methanol solution was added to the residue and heated and refluxed for 3 hours. The solvent was distilled out under reduced pressure and the residue was dissolved in 2N hydrochloric acid and washed with dichloromethane. The aqueous layer was made basic with sodium hydroxide and the released oil material was extracted with dichloromethane. After washed with water and dried over potassium carbonate, the solvent was distilled out under reduced pressure to yield N-methyl-3,4,5-trimethoxyphenethylamine (1.61 g) as a colorless oil.
Name
3,4,5-trimethoxy-phenethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixed acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Name
N-methyl-3,4,5-trimethoxyphenethylamine

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([O:14][CH3:15])[C:11]=1[O:12][CH3:13])[CH2:6][CH2:7][NH2:8].[C:16](O)(=O)C.C(O)=O.C(OC(=O)C)(=O)C>O1CCCC1>[CH3:16][NH:8][CH2:7][CH2:6][C:5]1[CH:9]=[C:10]([O:14][CH3:15])[C:11]([O:12][CH3:13])=[C:3]([O:2][CH3:1])[CH:4]=1

Inputs

Step One
Name
3,4,5-trimethoxy-phenethylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(CCN)C=C(C1OC)OC
Name
mixed acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6.2 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
12.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been synthesized
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure and tetrahydrofuran (40 ml) and borane-methyl sulfide complex (12 ml)
ADDITION
Type
ADDITION
Details
were added to the residue under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled
ADDITION
Type
ADDITION
Details
methanol was added
CUSTOM
Type
CUSTOM
Details
the reaction
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
A hydrogen chloride-methanol solution was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled out under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 2N hydrochloric acid
WASH
Type
WASH
Details
washed with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
the released oil material was extracted with dichloromethane
WASH
Type
WASH
Details
After washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled out under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
N-methyl-3,4,5-trimethoxyphenethylamine
Type
product
Smiles
CNCCC1=CC(=C(C(=C1)OC)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.61 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.